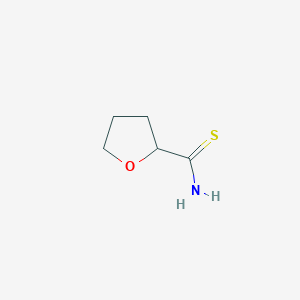
Oxolane-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolane-2-carbothioamide is a chemical compound with the CAS Number: 1100753-12-5 . It has a molecular weight of 131.2 and its IUPAC name is tetrahydro-2-furancarbothioamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H9NOS/c6-5(8)4-2-1-3-7-4/h4H,1-3H2,(H2,6,8) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 131.2 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Oxidative Dimerization and Synthesis
Oxolane-2-carbothioamide has been involved in the synthesis of 1,2,4-thiadiazoles through oxidative dimerization using Oxone as an environmentally safe oxidant. This method provides an efficient approach to synthesize thiadiazoles, which are useful in various pharmaceutical applications (Yoshimura et al., 2014).
Degradation of Herbicides
Research has explored the oxidative degradation of carbothiolate herbicides, such as molinate, using nanoscale zero-valent iron particles. This degradation pathway highlights the potential environmental application of this compound derivatives in removing harmful agricultural chemicals from water sources (Joo et al., 2004).
Pharmacological Evaluation
Carbothioamide derivatives of 1,3,4-thiadiazole, including this compound, have been evaluated for their potential in managing cognitive decline. These compounds have shown promise in inhibiting acetylcholinesterase and reducing oxidative stress, suggesting their use in therapies against cognitive diseases (Kulshreshtha & Piplani, 2018).
Glutathione Peroxidase Mimetic Activity
This compound derivatives have been identified as efficient mimetics of glutathione peroxidase, an enzyme that plays a critical role in protecting the body from oxidative damage. Such mimetics are valuable in developing antioxidant therapies (Back & Moussa, 2002).
DNA Interaction Studies
Studies on carbothioamide ruthenium (II) complexes have demonstrated their ability to interact with calf-thymus DNA through an intercalation mechanism. These findings are significant for the development of new therapeutic agents and for understanding the molecular interactions at play in genetic regulation and disease (Muthuraj & Umadevi, 2018).
Safety and Hazards
Oxolane-2-carbothioamide has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
Compounds with similar structures, such as carbazole-based molecules containing thiosemicarbazide functional groups, have been recognized for their diverse biological activities, particularly in enhancing therapeutic anticancer effects through inhibiting crucial pathways .
Biochemical Pathways
This pathway is crucial in regulating cell survival, growth, and proliferation, and its inhibition can lead to apoptosis and cell cycle arrest .
Result of Action
Related compounds have shown potent antioxidant activities and significant anticancer effects . For instance, they have been found to inhibit tumor survival, induce apoptosis, and cause cell cycle arrest in certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to exhibit significant anticancer effects, with IC50 values indicating potent activity against cancer cell lines . These compounds have been found to target the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest .
Molecular Mechanism
Related compounds have been found to interact favorably with the active sites of the enzymes PI3K, AKT1, and mTOR . These interactions suggest that Oxolane-2-carbothioamide may exert its effects at the molecular level through similar mechanisms.
properties
IUPAC Name |
oxolane-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c6-5(8)4-2-1-3-7-4/h4H,1-3H2,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOJWOBEFDFZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

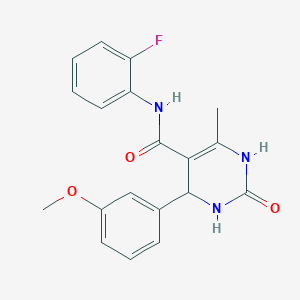
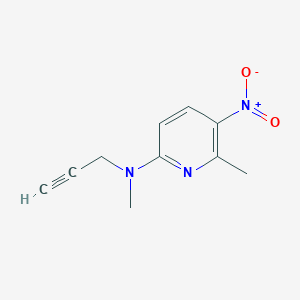
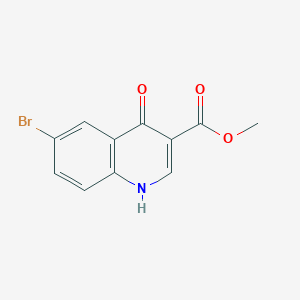
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2764763.png)

![N-(3-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2764765.png)

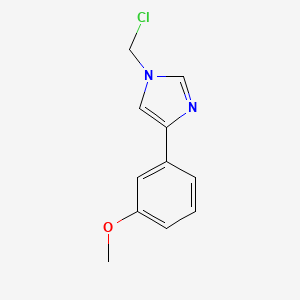
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2764769.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2764774.png)
![5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B2764775.png)
![5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2764776.png)
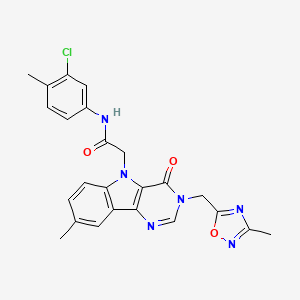
![2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2764779.png)